Glycylglycine

Catalog No.
S702341
CAS No.
556-50-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycylglycine

CAS Number

556-50-3

Product Name

Glycylglycine

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)

InChI Key

YMAWOPBAYDPSLA-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)O)N

Solubility

166 mg/mL at 21 °C

Synonyms

Diglycine, Glycyl Glycine, Glycyl-Glycine, Glycylglycine, Glycylglycine Hydrochloride, Glycylglycine Monohydrochloride, Hydrochloride, Glycylglycine, Monohydrochloride, Glycylglycine, N Glycylglycine, N-Glycylglycine

Canonical SMILES

C(C(=O)NCC(=O)O)N

Material Science

  • Crystal engineering: Dyglycine can form crystals with specific properties, making it a valuable tool for studying crystal formation and engineering materials with desired characteristics. Research suggests its ability to form different crystal structures based on environmental conditions [].
  • Organic electronics: Dyglycine has been explored as a potential component in organic electronics due to its ability to form self-assembled structures and conduct electricity to a certain extent.

Biophysical Chemistry

  • Protein folding studies: Dyglycine serves as a simple model system for studying protein folding, a crucial process in the life sciences. Researchers use it to understand the fundamental principles governing protein folding dynamics and interactions.
  • Peptide-metal interactions: Dyglycine can interact with metal ions, which helps researchers understand how peptides bind to metals in biological systems. This knowledge can be valuable in various fields, including drug discovery and biocatalysis.

Biomedical Research

  • Drug delivery systems: Dyglycine is being investigated for its potential use in developing drug delivery systems. Its ability to form self-assembling structures and interact with other molecules makes it a promising candidate for targeted drug delivery.
  • Biocompatible materials: Dyglycine's biocompatible nature makes it a potential material for developing biocompatible implants and scaffolds for tissue engineering.

Glycylglycine is the simplest dipeptide, composed of two glycine molecules linked by a peptide bond. Its chemical formula is C4H8N2O3\text{C}_4\text{H}_8\text{N}_2\text{O}_3 and it has a molecular weight of approximately 132.12 g/mol. First synthesized in 1901 by Emil Fischer and Ernest Fourneau, glycylglycine is notable for its low toxicity and utility in biological systems, particularly as a buffer in various pH ranges (2.5–3.8 and 7.5–8.9) .

  • Neuromodulation: Studies suggest dyglycine may act as a neuromodulator in the nervous system, influencing neuronal activity [].
  • Glycine transport: Dyglycine may interact with glycine transporters, potentially affecting glycine uptake into cells [].
, including hydrolysis and condensation reactions. For instance, it can react with formaldehyde under alkaline conditions to form various derivatives . It also participates in transpeptidation reactions, where it can act as an amino acid donor in the synthesis of more complex peptides .

Key Reactions

  • Hydrolysis: The breakdown of glycylglycine into glycine under acidic or basic conditions.
  • Condensation: Glycylglycine can condense with other amino acids or peptide precursors to form longer peptides.

Glycylglycine exhibits several biological activities. It has been shown to significantly inhibit the absorption of various amino acids, such as aspartic acid and serine . Additionally, it plays a role in enhancing the solubility of recombinant proteins in Escherichia coli, making it valuable in biotechnological applications .

The synthesis of glycylglycine can be achieved through various methods:

  • Direct Peptide Synthesis: Glycylglycine can be synthesized by coupling two glycine molecules using peptide coupling reagents.
  • Hydrochloric Acid Method: The original synthesis method involved boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .
  • Alkali Reaction: Shaking glycylglycine with alkali has also been reported as a synthesis method .

Glycylglycine has several applications across different fields:

  • Biotechnology: Used as a buffer in biochemical assays and protein purification processes.
  • Pharmaceuticals: Investigated for its potential role in drug formulations due to its low toxicity.
  • Research: Employed in studies involving protein interactions and solubility enhancement.

Studies have shown that glycylglycine interacts with various biological systems, affecting amino acid absorption and influencing protein solubility. For instance, it has been found to inhibit the absorption of certain amino acids, which may have implications for nutrient uptake in biological systems . Additionally, its interaction with proteins can enhance their solubility during purification processes.

Glycylglycine shares structural similarities with other dipeptides and amino acids. Below is a comparison with some similar compounds:

CompoundFormulaUnique Features
GlycineC₂H₅N₃O₂Simplest amino acid; not a dipeptide
L-AlanineC₃H₇N₁O₂Non-polar side chain; commonly found in proteins
DiglycineC₈H₁₅N₄O₄Composed of two glycines; similar but larger than glycylglycine
L-SerineC₃H₇N₁O₃Contains a hydroxymethyl group; polar amino acid

Uniqueness of Glycylglycine

Glycylglycine's uniqueness lies in its status as the simplest dipeptide, its low toxicity, and its effectiveness as a buffer in biochemical applications. Unlike other dipeptides that may have more complex structures or properties, glycylglycine serves as a fundamental building block in peptide chemistry.

Pioneering Work in Peptide Chemistry

Glycylglycine was first synthesized in 1901 by Emil Fischer and Ernest Fourneau through the hydrolysis of 2,5-diketopiperazine (glycine anhydride) using hydrochloric acid. This landmark achievement marked the birth of synthetic peptide chemistry, enabling researchers to study peptide bond formation and degradation under controlled conditions. Fischer’s work laid the groundwork for understanding the fundamental principles of protein structure and enzymatic catalysis.

Evolution of Synthesis Methods

Early synthesis methods relied on thermal condensation of glycine in ethylene glycol, yielding glycylglycine with moderate efficiency. Modern approaches, such as the sequential activated ester condensation described in a 2013 patent, enable scalable production of longer peptides like tetra-glycylglycine. This method involves:

  • Ring-opening condensation: Glycine reacts in ethylene glycol at 170–175°C to form glycylglycine.
  • Deprotection steps: N-protected glycine intermediates are sequentially added and deprotected using lithium hydroxide.

Molecular Configuration and Isomeric Forms

Glycylglycine represents the simplest canonical peptide, consisting of two glycine residues linked by a peptide bond [1] [10]. The compound exhibits the molecular formula C₄H₈N₂O₃ with a molecular weight of 132.12 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this dipeptide is 2-[(2-aminoacetyl)amino]acetic acid [12].

The molecular configuration of glycylglycine demonstrates characteristic peptide structural features with distinct conformational possibilities [5] [19]. In gas-phase studies, the most favorable conformer exhibits a nearly planar structure stabilized by two C5 hydrogen-bonding interactions [19]. Advanced computational analyses utilizing density functional theory methods have identified multiple conformational states, with the C5-trans configuration representing the lowest energy form [19] [33].

Table 1: Physical and Chemical Properties of Glycylglycine

PropertyValueReference
Molecular FormulaC₄H₈N₂O₃ [2] [3]
Molecular Weight132.12 g/mol [2] [3]
Melting Point262-264°C [7] [26]
CAS Registry Number556-50-3 [2] [4]
pKa Values3.14, 8.17 [7]
Solubility in Water176 mg/mL at 21°C [7] [12]
AppearanceWhite crystalline powder [3] [28]

The stereochemical analysis reveals that glycylglycine exists primarily in zwitterionic form under physiological conditions [32] [35]. Unlike other amino acids, glycine residues lack chirality due to the absence of asymmetric carbon centers, resulting in symmetric Ramachandran plots for glycyl residues [30]. However, conformational preferences are influenced by solvent interactions, particularly water molecules that stabilize specific backbone conformations around φ,ψ angles of ±90°, 0° [30].

Tautomeric equilibrium studies demonstrate that glycylglycine predominantly adopts the zwitterionic form in aqueous solution and solid state, contrasting with the neutral form favored in gas phase [32]. The zwitterionic structure is characterized by protonated amino groups and deprotonated carboxyl groups, resulting in an overall neutral charge but with separated positive and negative centers [32].

Conformational analysis using nuclear magnetic resonance spectroscopy and computational methods reveals that the dipeptide exhibits cis-trans isomerization at the secondary amide peptide bond [8]. Direct ultraviolet-visible spectrophotometry measurements indicate that isomerization rate constants range from 0.29 to 0.64 s⁻¹ for zwitterionic forms at 25°C, with activation enthalpies of approximately 71.6 ± 4.9 kJ mol⁻¹ [8].

Synthetic Pathways and Optimization

Fischer's Hydrolytic Method

The original synthesis of glycylglycine was accomplished by Emil Fischer and Ernest Fourneau in 1901 through hydrolytic cleavage of 2,5-diketopiperazine [1] [10] [12]. This pioneering method involves the treatment of glycine anhydride (2,5-diketopiperazine) with hydrochloric acid under reflux conditions [1] [12].

The Fischer hydrolytic method proceeds through a two-stage process [9]. Initially, glycine undergoes cyclization to form 2,5-diketopiperazine through thermal condensation in glycerol at temperatures between 175-180°C [9]. The cyclization reaction removes water molecules and creates the six-membered diketopiperazine ring structure [9]. Subsequently, hydrolytic ring opening occurs through treatment with hydrochloric acid, followed by neutralization with sodium hydroxide and pH adjustment to 6.0 [9].

Table 2: Fischer Method Reaction Conditions and Yields

Reaction StageTemperature (°C)ReagentTimeYield (%)Reference
Cyclization175-180GlycerolReflux- [9]
HydrolysisRefluxHCl-- [1] [12]
Overall Process---81 [9]

Mechanistic studies utilizing Fourier-transform infrared spectroscopy reveal that the hydrolysis follows first-order kinetics under neutral hydrothermal conditions [11] [13]. The activation energy for dipeptide hydrolysis decreases by approximately 50 kJ mol⁻¹ when pressure increases from steam pressure conditions to 275 bar solution pressure [11] [13]. Equilibrium constants between glycylglycine and diketopiperazine demonstrate temperature and pressure dependence, with cyclization becoming more prominent at elevated temperatures [11] [13].

Modern Catalytic and Solvent-Based Approaches

Contemporary synthetic methodologies have evolved to incorporate catalytic systems and optimized solvent conditions for enhanced efficiency and selectivity [14] [18]. Modern approaches utilize transition metal catalysis and specialized reaction conditions to achieve improved yields and reduced environmental impact [15] [17].

Solvent-based optimization studies demonstrate that ethanol functions effectively as an antisolvent for glycylglycine precipitation and crystallization [22] [23]. The solubility of glycylglycine decreases systematically with increasing ethanol concentration in aqueous mixtures, enabling controlled crystallization processes [22]. Refractive index studies in glycylglycine-metal chloride-aqueous ethanol systems reveal that the Gladstone-Dale equation provides accurate predictions for solution properties [23].

Advanced synthetic protocols incorporate pH-dependent chelation methods for improved product isolation [10] [18]. The synthesis of magnesium glycylglycine complexes demonstrates the utility of controlled pH conditions, with reaction solutions reaching pH 10.2 during complex formation [10] [18]. These methods achieve yields of 74% relative to magnesium content with purity levels exceeding 82% [10].

Table 3: Modern Synthetic Approaches and Conditions

MethodCatalyst/ReagentSolvent SystemTemperature (°C)Yield (%)Reference
pH-Controlled ChelationMgO/Citric AcidWater9074 [10] [18]
Antisolvent Precipitation-Water/EthanolRoom TemperatureVariable [22]
Schiff Base FormationKOHEthanolReflux (78)72 [14]

Catalytic methodologies incorporate transition metal systems for enhanced selectivity and efficiency [15]. Rhodium-based catalysts with specialized ligands demonstrate effectiveness in hydroamination and related transformations relevant to peptide synthesis [15]. These catalytic systems enable the construction of complex amine linkages with excellent enantioselectivities reaching up to 99% enantiomeric excess [15].

Crystallization control via membrane distillation represents an emerging approach for improved product quality [21]. This methodology provides precise regulation of supersaturation and enables separated nucleation and growth phases [21]. The technique offers advantages over conventional crystallization processes through enhanced morphology control and reduced crystallization defects [21].

Purity Assessment and Crystallization Techniques

Purity assessment protocols for glycylglycine employ multiple analytical techniques to ensure product quality and structural integrity [3] [26]. Standard specifications require minimum purity levels of 99% as determined by titrimetric analysis [26] [28]. Comprehensive analytical characterization includes melting point determination, pH measurement, and spectroscopic verification [26] [28].

Table 4: Standard Purity Assessment Parameters

ParameterSpecificationMethodReference
Assay (Titrimetric)99.0-100.5%Titration [26] [28]
pH (5% aqueous solution)5.5-6.5Potentiometry [26] [28]
Melting Point262-264°CThermal Analysis [7] [26]
Loss on Drying≤0.5%Gravimetric (105°C, 4h) [26]
Heavy Metals (as Lead)≤0.0005%Spectroscopic [28]
Chloride Content≤100 ppmIon Chromatography [26]

Crystallization techniques utilize controlled evaporation from aqueous-ethanol mixtures to achieve high-purity products [3] [22]. The standard procedure involves dissolution in hot water followed by gradual addition of ethanol to induce precipitation [3]. Recrystallization from 50% aqueous ethanol at temperatures between 50-60°C provides optimal crystal quality [3]. The crystalline material requires drying at 110°C and demonstrates sublimation properties at 190-200°C under reduced pressure (0.3 mmHg) with approximately 30% recovery [3].

Advanced crystallization methodologies incorporate gas blowing techniques for enhanced morphology control [20]. This approach enables crystallization under confinement conditions, producing nanocrystals with controlled aspect ratios and improved structural uniformity [20]. The technique utilizes laminar gas flow to create shearing forces that influence crystal nucleation and growth patterns [20].

Spectroscopic characterization employs infrared spectroscopy for structural verification and purity confirmation [39]. The infrared spectrum exhibits characteristic absorption bands corresponding to zwitterionic functional groups [39]. Key spectral features include N-H stretching vibrations, C=O stretching of both amide and carboxylic acid groups, and C-N stretching modes [39]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation through chemical shift analysis of methylene protons and amide functionalities [38] [40].

Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry enable assessment of thermal stability and water content [10] [27]. Glycylglycine demonstrates a single gradual weight loss onset at 220°C, consistent with the reported melting point [10]. The compound exhibits hygroscopic properties, readily acquiring water molecules from the atmosphere [10].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

LogP

-2.92

Melting Point

215 °C

Storage

Common storage 2-8℃, long time storage -20℃.

UNII

10525P22U0

Related CAS

13059-60-4 (mono-hydrochloride)
23851-28-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 20 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 64 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

556-50-3

Wikipedia

Glycylglycine

Use Classification

Cosmetics -> Skin conditioning; Hair conditioning

General Manufacturing Information

Glycine, glycyl-: ACTIVE

Dates

Modify: 2023-08-15

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